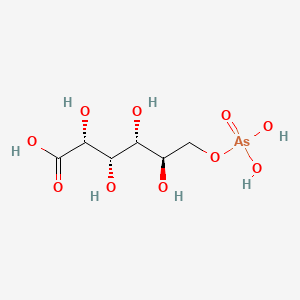

6-Arsenogluconate

Description

6-Arsenogluconate is a synthetic organic compound hypothesized to be a gluconate derivative where an arsenate group replaces a hydroxyl or phosphate moiety. Arsenic-containing compounds are often studied for their unique reactivity and toxicity profiles, which may differentiate this compound from phosphate-based analogs .

Properties

CAS No. |

76030-89-2 |

|---|---|

Molecular Formula |

C6H13AsO10 |

Molecular Weight |

320.08 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6-arsonooxy-2,3,4,5-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H13AsO10/c8-2(1-17-7(14,15)16)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1H2,(H,12,13)(H2,14,15,16)/t2-,3-,4+,5-/m1/s1 |

InChI Key |

UYGJCERUUNNTIQ-SQOUGZDYSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O[As](=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O[As](=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O[As](=O)(O)O |

Other CAS No. |

76030-89-2 |

Synonyms |

6-arsenogluconate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural or functional similarities:

Glucose 6-phosphate

- Structure : A hexose phosphate with a phosphate group at the C6 position of glucose.

- Function : Central to glycolysis, gluconeogenesis, and the pentose phosphate pathway. Serves as a regulatory metabolite .

- Applications : Used in metabolic studies and as a biochemical reagent.

- Key Data :

BENZGALANTAMINE GLUCONATE

- Structure : A gluconate salt complexed with a benzazepine derivative (galantamine benzoate).

- Function : Acts as a cholinesterase inhibitor, enhancing cholinergic neurotransmission.

- Applications : Investigated for therapeutic use in neurodegenerative diseases (e.g., Alzheimer’s) .

- Key Data: Classification: Organic salt | Synonyms: Memogain gluconate, GLN-1062 .

6-Phospho-5-dehydro-2-deoxy-D-gluconate

- Structure : A phosphorylated, deoxygenated, and dehydrogenated gluconate derivative.

- Function : Intermediate in carbohydrate metabolism, particularly in bacterial pathways.

- Applications : Studied in enzymology for its role in niche metabolic routes .

- Key Data :

Comparative Analysis

Table 1: Key Properties of 6-Arsenogluconate and Analogues

Key Differences

Functional Groups: this compound’s arsenate group confers distinct chemical reactivity and toxicity compared to the phosphate in Glucose 6-phosphate or 6-phospho-5-dehydro-2-deoxy-D-gluconate. Arsenic’s larger atomic radius and redox activity may disrupt enzyme active sites . BENZGALANTAMINE GLUCONATE integrates a bioactive benzazepine moiety, enabling CNS penetration and therapeutic action, unlike purely metabolic analogs .

Biological Impact: Glucose 6-phosphate is essential for energy production, while this compound may act as a metabolic inhibitor by mimicking phosphate-containing substrates . BENZGALANTAMINE GLUCONATE’s dual functionality (gluconate solubility + benzazepine bioactivity) highlights its pharmaceutical utility, contrasting with research-focused arsenic analogs .

Research Relevance: 6-Phospho-5-dehydro-2-deoxy-D-gluconate is pivotal in bacterial metabolism, whereas this compound’s arsenic backbone may limit its natural occurrence but enhance its utility in targeted biochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.